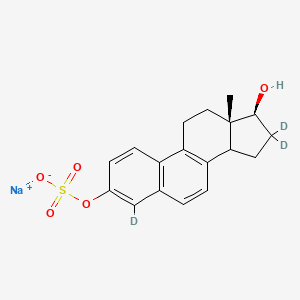

![molecular formula C11H13N7O3 B12409776 9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

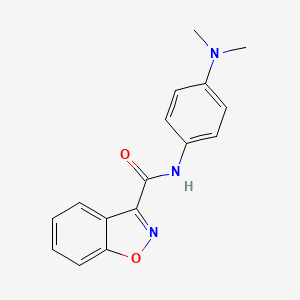

9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

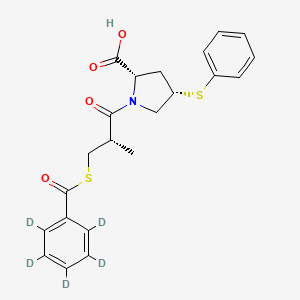

Die Verbindung 9-[(1R,2R,4S)-3-Azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-on ist ein komplexes organisches Molekül mit bedeutenden Anwendungen in verschiedenen Bereichen der Wissenschaft. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Azidogruppe, eine Hydroxylgruppe und eine Purinbase umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 9-[(1R,2R,4S)-3-Azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-on umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Zu den wichtigsten Schritten gehören:

Bildung des Cyclopentylrings: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Ausgangsmaterialien erreicht werden.

Einführung der Azidogruppe: Dieser Schritt beinhaltet oft die Verwendung von Azidierungsreagenzien wie Natriumazid unter bestimmten Bedingungen.

Anlagerung der Purinbase: Dies erfolgt in der Regel durch nukleophile Substitutionsreaktionen, bei denen die Purinbase in den Cyclopentylring eingeführt wird.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung fortschrittlicher Techniken wie kontinuierlicher Durchflusschemie und automatisierter Syntheseplattformen zur Rationalisierung des Prozesses.

Analyse Chemischer Reaktionen

Arten von Reaktionen

9-[(1R,2R,4S)-3-Azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-on unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Azidogruppe kann zu einer Aminogruppe reduziert werden, indem Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators verwendet werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Positionen der Azidogruppe und der Hydroxylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufig wird Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter milden Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise ergibt die Oxidation der Hydroxylgruppe Ketone oder Aldehyde, während die Reduktion der Azidogruppe Amine ergibt.

Wissenschaftliche Forschungsanwendungen

9-[(1R,2R,4S)-3-Azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle Rolle in biochemischen Stoffwechselwegen und Wechselwirkungen mit biologischen Makromolekülen untersucht.

Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 9-[(1R,2R,4S)-3-Azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Azidogruppe kann an Click-Chemie-Reaktionen teilnehmen und stabile Triazolbindungen bilden. Die Purinbase kann mit Nukleinsäuren interagieren und so möglicherweise die Virusreplikation oder die Proliferation von Krebszellen hemmen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen bilden und so die Wechselwirkung der Verbindung mit ihren Zielstrukturen stabilisieren.

Wirkmechanismus

The mechanism of action of 9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The purine base can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

9-[(1R,2R,4S)-3-Azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-on ähnelt anderen Nukleosidanaloga wie 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-(Benzyloxy)-3-(Benzyloxymethyl)-2-methylenecyclopentyl]-6H-purin-6-on .

Carbocyclisches Tiazofurin: ist eine weitere ähnliche Verbindung, die für ihre Zytotoxizität gegen Krebszelllinien bekannt ist.

Einzigartigkeit

Die Einzigartigkeit von 9-[(1R,2R,4S)-3-Azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Insbesondere das Vorhandensein der Azidogruppe ermöglicht einzigartige Anwendungen in der Click-Chemie und Biokonjugation.

Eigenschaften

Molekularformel |

C11H13N7O3 |

|---|---|

Molekulargewicht |

291.27 g/mol |

IUPAC-Name |

9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |

InChI |

InChI=1S/C11H13N7O3/c12-17-16-7-5(2-19)1-6(9(7)20)18-4-15-8-10(18)13-3-14-11(8)21/h3-7,9,19-20H,1-2H2,(H,13,14,21)/t5-,6-,7?,9-/m1/s1 |

InChI-Schlüssel |

ZBTBYYZAPIIZOE-PQLACBALSA-N |

Isomerische SMILES |

C1[C@@H](C([C@@H]([C@@H]1N2C=NC3=C2N=CNC3=O)O)N=[N+]=[N-])CO |

Kanonische SMILES |

C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)N=[N+]=[N-])CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)

![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)

![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)